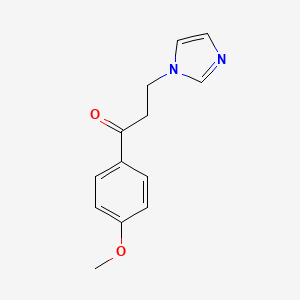

3-(1H-imidazol-1-yl)-1-(4-methoxyphenyl)propan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(1H-imidazol-1-yl)-1-(4-methoxyphenyl)propan-1-one is an organic compound that features an imidazole ring and a methoxyphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-1-yl)-1-(4-methoxyphenyl)propan-1-one typically involves the reaction of 4-methoxybenzaldehyde with imidazole in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Reaction Conditions and Steps

-

Mannich Base Formation :

-

Reactants : 4-Methoxyacetophenone (1c ), dimethylamine hydrochloride, paraformaldehyde.

-

Conditions : Reflux in absolute ethanol with catalytic HCl (0.5 mL) for 2 hours.

-

Product : Mannich base hydrochloride (2c ) precipitated with acetone.

-

-

Imidazole Alkylation :

Key Spectral Data for 3c

| Technique | Data |

|---|---|

| IR (KBr) | 1644 cm⁻¹ (C=O stretch), 1573 cm⁻¹ (C=N) |

| ¹H-NMR | δ 3.31 (t, J = 7.1 Hz, 2H), 4.28 (t, J = 7.1 Hz, 2H), 7.29–7.49 (m, Ar-H) |

| ¹³C-NMR | δ 28.3 (CH₂), 41.8 (CH₂), 155.4 (C=N) |

Oxime Formation

3c undergoes oximation to yield (1E)-N-Hydroxy-3-(1H-imidazol-1-yl)-1-(4-methoxyphenyl)propan-1-imine (4c ) .

Reaction Details

-

Reactants : 3c , hydroxylamine hydrochloride, KOH.

-

Conditions : Reflux in ethanol for 4–6 hours.

-

Yield : 65–75%.

Spectral Confirmation of 4c

| Technique | Data |

|---|---|

| IR (KBr) | 3508 cm⁻¹ (O-H), 1644 cm⁻¹ (C=N) |

| ¹H-NMR | δ 7.58 (s, 1H, imidazole-H), 7.29–7.49 (m, Ar-H) |

| MS (ESI) | m/z 246.1 [M + 1]⁺ |

Hydrazone Derivatives

3c reacts with hydrazine derivatives to form bioactive hydrazones. A notable example is its condensation with N-(2-methylphenyl)hydrazinecarboxamide .

Reaction Protocol

-

Reactants : 3c , N-(2-methylphenyl)hydrazinecarboxamide.

-

Conditions : Stirred in ethanol with acetic acid (2 drops) at room temperature for 18 hours.

-

Product : (E)-2-[3-(1H-imidazol-1-yl)-1-(4-methoxyphenyl)propylidene]-N-(2-methylphenyl)hydrazinecarboxamide.

Key Structural Features

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anti-Candida Activity

Research has indicated that 3-(1H-imidazol-1-yl)-1-(4-methoxyphenyl)propan-1-one exhibits significant anti-Candida properties. In a study comparing various compounds, it was found that this compound had a minimum inhibitory concentration (MIC) value of 0.5807 µmol/mL against Candida albicans, outperforming fluconazole (MIC > 1.6325 µmol/mL) but being less effective than miconazole (MIC values of 0.0188 µmol/mL for C. albicans) . The compound's effectiveness suggests that modifications to its structure could enhance its antifungal properties.

2. Anti-Convulsant Effects

Further investigations into the pharmacological profile of this compound have revealed potential anti-convulsant effects. A specific derivative of this compound was evaluated in experimental animal models for its efficacy in preventing seizures. The study highlighted the compound's ability to modulate neurotransmitter levels, which is crucial for seizure control . The structural features of the compound may contribute to its interaction with biological targets involved in seizure activity.

Structural Characteristics

The structural analysis of this compound reveals interesting intermolecular interactions. Crystallographic studies have shown that molecules of this compound are linked into zigzag layers through intermolecular hydrogen bonds (C—H⋯O and C—H⋯N), which may influence its biological activity and stability . Understanding these structural characteristics is essential for further development and optimization of the compound for therapeutic applications.

Mecanismo De Acción

The mechanism by which 3-(1H-imidazol-1-yl)-1-(4-methoxyphenyl)propan-1-one exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The imidazole ring is known to interact with metal ions and proteins, which can influence the compound’s activity.

Comparación Con Compuestos Similares

Similar Compounds

3-(1H-imidazol-1-yl)-1-phenylpropan-1-one: Lacks the methoxy group, which can affect its reactivity and biological activity.

3-(1H-imidazol-1-yl)-1-(4-hydroxyphenyl)propan-1-one: Contains a hydroxy group instead of a methoxy group, leading to different chemical properties.

Uniqueness

The presence of the methoxy group in 3-(1H-imidazol-1-yl)-1-(4-methoxyphenyl)propan-1-one makes it unique compared to its analogs. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Actividad Biológica

3-(1H-imidazol-1-yl)-1-(4-methoxyphenyl)propan-1-one is an imidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Synthesis

The compound this compound features a unique structure that includes an imidazole ring and a methoxy-substituted phenyl group. The synthesis typically involves the reaction of appropriate acetophenones with imidazole derivatives under specific conditions to yield the target compound. For instance, one method involves heating acetophenone derivatives with dimethylamine hydrochloride and paraformaldehyde, followed by alkylation with imidazole to produce the desired ketones .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some tested strains are as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.0195 |

| Bacillus subtilis | 0.0048 |

| Candida albicans | 0.0098 |

These results suggest that the compound can inhibit the growth of pathogenic bacteria and fungi effectively, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulatory proteins and the induction of oxidative stress . Notably, it has shown potential against specific cancer cell lines, although further research is necessary to elucidate its precise mechanisms of action.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antifungal Properties : A study demonstrated that derivatives of this compound had potent antifungal activity against Candida species, with MIC values as low as 0.0054 µmol/L for certain analogs .

- Anticonvulsant Activity : Another investigation into related imidazole derivatives indicated potential anticonvulsant effects in animal models, suggesting a broader spectrum of biological activity beyond antimicrobial properties .

- Structural Studies : Crystallographic studies have provided insights into the molecular conformation and interactions of the compound, which may be crucial for understanding its biological activity at a molecular level .

Propiedades

IUPAC Name |

3-imidazol-1-yl-1-(4-methoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-17-12-4-2-11(3-5-12)13(16)6-8-15-9-7-14-10-15/h2-5,7,9-10H,6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXLAPCYQIDDYBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CCN2C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.